molecular formula C19H20Cl2FN3O2S B2366926 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215837-07-2

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2366926
CAS No.: 1215837-07-2
M. Wt: 444.35
InChI Key: FLHPPMXVAJGQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzothiazole . It is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C19H20Cl2FN3O2S and it has a molecular weight of 444.35.


Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving coupling and treatment with various reagents .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder with a melting point of 135-139°C. It is easily soluble in water, but insoluble in ether, benzene, and chloroform .

Scientific Research Applications

Synthesis and Antimicrobial Studies

A study conducted by Patel, Mistry, and Desai (2009) focused on the synthesis of 4‐Oxo‐thiazolidine derivatives, starting with ethyl (4-chlorophenoxy)acetate. This process involved several steps, including condensation with hydrazine hydrate, fusion with thioglycolic acid, and treatment with formaldehyde and p-fluoroaniline, leading to the creation of compounds with potential antimicrobial properties. The synthesized compounds were structurally characterized, suggesting their application in developing antimicrobial agents (Patel, Mistry, & Desai, 2009).

Antitumor Activity

Yu et al. (2014) explored the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives using a carbodiimide condensation method. These compounds were structurally confirmed and showed potential for antitumor activity, demonstrating the chemical's role in creating novel therapeutic agents (Yu et al., 2014).

Novel Chemical Compounds Development

Research on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has indicated potential antipsychotic properties without interacting with dopamine receptors. This suggests the compound's utility in developing new antipsychotic drugs (Wise et al., 1987).

Analgesic and Anti-Inflammatory Activities

Another study by Yusov et al. (2019) on the synthesis of (3,3-Dipropyl-6,7-Dimethoxy-3,4-Dihydroisoquinolin-1(2H)-Ylidene)-Acetamide Hydrochlorides demonstrated these compounds' analgesic and anti-inflammatory effects. The research highlights the compound's potential applications in pain management and inflammation treatment (Yusov et al., 2019).

Spectroscopic and Quantum Mechanical Studies

A study on the spectroscopic, quantum mechanical, and ligand protein interactions of benzothiazolinone acetamide analogs, including derivatives similar to the subject compound, revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their photovoltaic efficiency and light harvesting capabilities (Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the cerebral cortex . The cerebral cortex plays a key role in memory, attention, perception, cognition, awareness, thought, language, and consciousness.

Mode of Action

This compound acts as a central nervous system stimulant . It promotes the redox of brain cells, increases the utilization of sugar, regulates the metabolism of nerve cells, and promotes the excitation of the nervous system in a state of inhibition .

Pharmacokinetics

It is known to be easily soluble in water , which suggests it could have good bioavailability.

Result of Action

The compound’s action results in stimulation of the spirit and inhibition of fatigue . This suggests it may enhance cognitive function and potentially improve symptoms of fatigue and cognitive decline.

Action Environment

The compound is sensitive to moisture and can decompose and fail when exposed to it . Therefore, the environment in which the compound is stored and administered can significantly influence its action, efficacy, and stability.

Safety and Hazards

As a research chemical, it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)10-11-24(17(25)12-26-14-8-6-13(20)7-9-14)19-22-18-15(21)4-3-5-16(18)27-19;/h3-9H,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHPPMXVAJGQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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